molecular formula C21H18N2O4 B2964896 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 851406-32-1

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2964896
CAS No.: 851406-32-1
M. Wt: 362.385
InChI Key: DVCSDDXPCSEJIQ-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features both quinoline and benzofuran moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of quinoline and benzofuran moieties in a single molecule. This dual presence can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-16-7-6-13-10-15(20(24)23-17(13)12-16)8-9-22-21(25)19-11-14-4-2-3-5-18(14)27-19/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSDDXPCSEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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